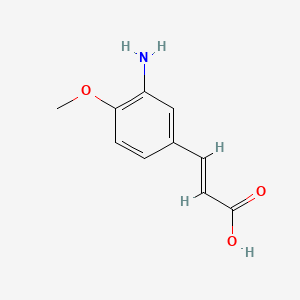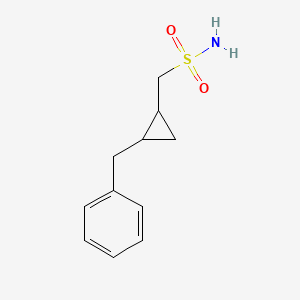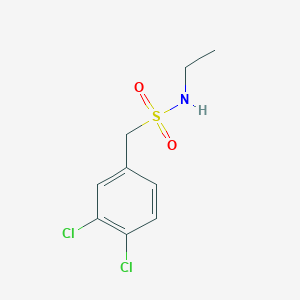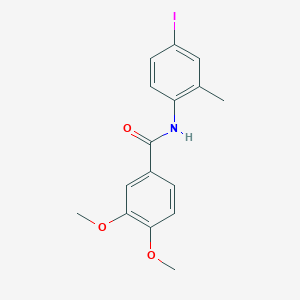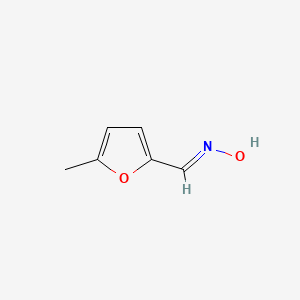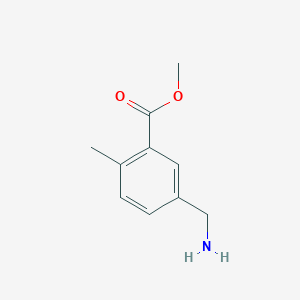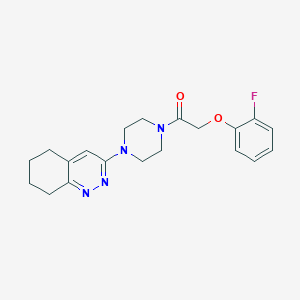
2-(2-Fluorophenoxy)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Fluorophenoxy)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone is a synthetic organic compound featuring a complex molecular structure with a variety of functional groups. This compound finds relevance in scientific research owing to its intricate chemistry and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenoxy)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone involves multiple steps:
Starting Materials
2-Fluorophenol
4-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperazine
Ethanone derivative
Reaction Conditions
Step 1: : Protection of 2-fluorophenol to prevent side reactions.
Step 2: : Condensation reaction between the protected 2-fluorophenol and an ethanone derivative under basic conditions.
Step 3: : Deprotection of the intermediate to yield the phenoxy group.
Step 4: : Coupling with 4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine in the presence of a suitable coupling agent like N,N'-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, large-scale production may involve optimized conditions like high-pressure reactors and continuous flow systems to enhance yield and purity while maintaining cost-efficiency. Solvent selection and purification steps are critical for ensuring the consistency of the final product.
化学反応の分析
Types of Reactions
Oxidation: : This compound can undergo oxidation at the piperazine and cinnoline rings, potentially leading to the formation of N-oxides.
Reduction: : Reduction reactions might reduce double bonds within the cinnoline ring, affecting its aromaticity.
Substitution: : The fluorine atom on the phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Utilizes oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: : Requires reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: : Typically involves strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in polar aprotic solvents.
Major Products
Oxidation Products: : N-oxides of the piperazine or cinnoline rings.
Reduction Products: : Reduced cinnoline derivatives.
Substitution Products: : Substituted phenoxy derivatives where the fluorine is replaced by other nucleophiles.
科学的研究の応用
2-(2-Fluorophenoxy)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone is utilized in various fields:
Chemistry: : As a model compound for studying aromatic substitution and oxidation reactions.
Biology: : Investigated for its potential interactions with biological macromolecules.
Medicine: : Explored for its pharmacological properties, including potential therapeutic applications.
Industry: : Used in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 2-(2-Fluorophenoxy)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone is often studied in the context of its biological effects:
Molecular Targets: : May interact with receptors or enzymes, altering their activity.
Pathways Involved: : Could influence signaling pathways involving neurotransmitters or other cellular processes.
類似化合物との比較
Similar Compounds
2-(2-Chlorophenoxy)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone
2-(2-Bromophenoxy)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone
2-(2-Iodophenoxy)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone
Uniqueness
The fluorine atom in 2-(2-Fluorophenoxy)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone imparts unique chemical properties, such as increased metabolic stability and lipophilicity, compared to its halogenated analogs. This can lead to distinct biological activities and improved performance in certain applications.
There you go—a comprehensive exploration of this compound
特性
IUPAC Name |
2-(2-fluorophenoxy)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O2/c21-16-6-2-4-8-18(16)27-14-20(26)25-11-9-24(10-12-25)19-13-15-5-1-3-7-17(15)22-23-19/h2,4,6,8,13H,1,3,5,7,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEBPPNWJXWIRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)COC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
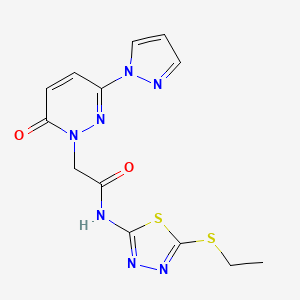
![1-(4-Ethoxyphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2566108.png)
![5,8-Dioxaspiro[3.5]nonan-9-ylmethanol](/img/structure/B2566109.png)
![6-chloro-3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2566111.png)
![Tert-butyl 4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-3-hydroxypiperidine-1-carboxylate](/img/structure/B2566112.png)
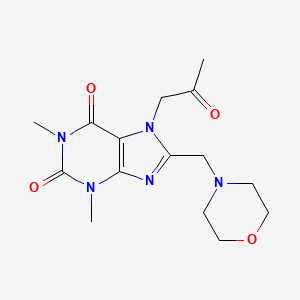
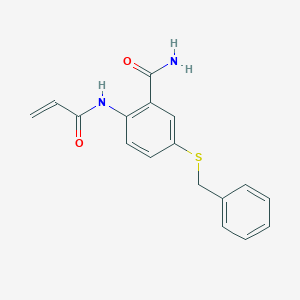
![1-(Adamantan-1-yloxy)-3-[bis(2-hydroxyethyl)amino]propan-2-ol hydrochloride](/img/structure/B2566119.png)
